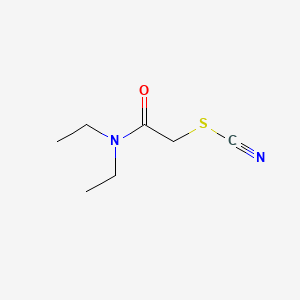
Thiocyanic acid, diethylcarbamoylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-thiocyanato-acetamide is an organic compound with the molecular formula C9H16N2OS It is characterized by the presence of a thiocyanate group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-thiocyanato-acetamide typically involves the reaction of N,N-diethylacetamide with thiocyanate reagents. One common method is the reaction of N,N-diethylacetamide with ammonium thiocyanate in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:
N,N-diethylacetamide+NH4SCN→N,N-diethyl-2-thiocyanato-acetamide+NH3
Industrial Production Methods
Industrial production of N,N-diethyl-2-thiocyanato-acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
N,N-diethyl-2-thiocyanato-acetamide undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
科学研究应用
N,N-diethyl-2-thiocyanato-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N,N-diethyl-2-thiocyanato-acetamide involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interfere with cellular pathways by modifying key signaling molecules.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-2-thiocyanato-acetamide
- N,N-diethyl-2-cyanoacetamide
- N,N-diethyl-2-chloroacetamide
Uniqueness
N,N-diethyl-2-thiocyanato-acetamide is unique due to its thiocyanate group, which imparts distinct reactivity compared to other acetamide derivatives. This reactivity makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
属性
CAS 编号 |
73908-97-1 |
|---|---|
分子式 |
C7H12N2OS |
分子量 |
172.25 g/mol |
IUPAC 名称 |
[2-(diethylamino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)5-11-6-8/h3-5H2,1-2H3 |
InChI 键 |
RMOLMHPLFIVJBX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


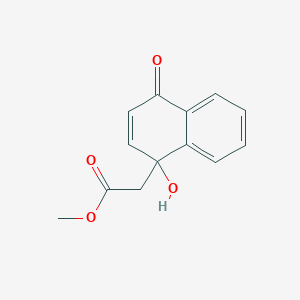

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
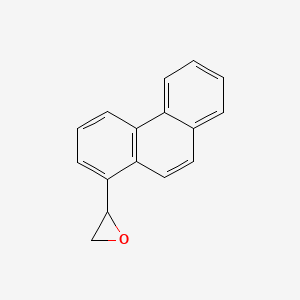
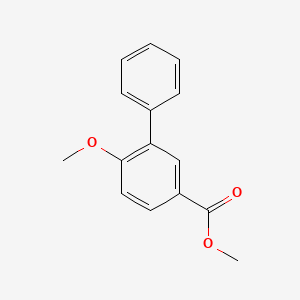
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)


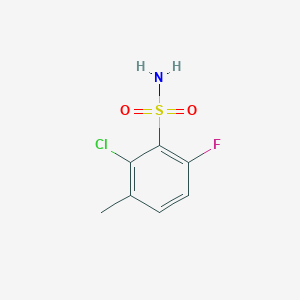
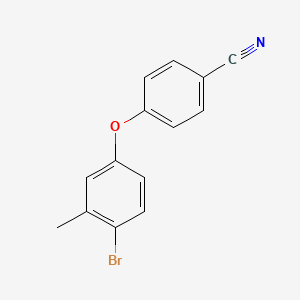
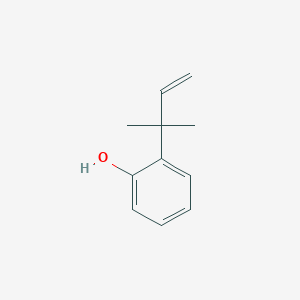
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
